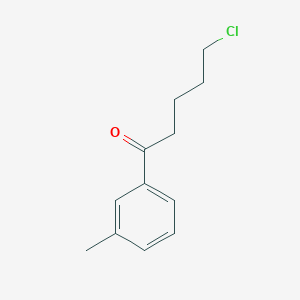
2,3'-Dibromobenzophenone
Descripción general
Descripción
2,3’-Dibromobenzophenone is a chemical compound with the molecular formula C13H8Br2O . It has a molecular weight of 340.01 . The compound is a white solid .
Molecular Structure Analysis
The structure of 2,3’-Dibromobenzophenone contains a total of 25 bonds; 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
2,3’-Dibromobenzophenone is a white solid . It has a molecular weight of 340.01 .Aplicaciones Científicas De Investigación
Complex Molecular Interactions
- Research on dibenzo[c,d]phenothiazine has shown it forms complexes with analogs of 2,3-dichloro-5,6-dicyano-p-benzoquinone, leading to significant resistivities and electronic absorption bands due to the interaction between cationic radicals and neutral donor molecules. This illustrates the potential of 2,3'-Dibromobenzophenone derivatives in studying molecular interactions and electronic properties in complex compounds (Matsunaga, 1965).
Synthesis of New Materials
- A study on the synthesis of 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes from 1,4-dibromobenzene demonstrates the role of 2,3'-Dibromobenzophenone derivatives in creating high-performance semiconductors for organic field-effect transistors. This highlights its importance in the development of new materials for electronic applications (Takimiya et al., 2004).
Environmental Studies
- The degradation and biodegradation of brominated phenols and benzoic acids, including those related to 2,3'-Dibromobenzophenone, under various conditions like iron-reducing, sulfidogenic, and methanogenic environments, have been studied to understand the environmental fate of these compounds. This research is crucial for assessing the environmental impact and degradation pathways of brominated organic compounds (Monserrate & Häggblom, 1997).
Photocatalytic Degradation
- The study on the degradation of UV-filter Benzophenone-3 using TiO2 coated on quartz tubes is indicative of the potential applications of 2,3'-Dibromobenzophenone derivatives in enhancing advanced oxidation processes for water treatment. This shows the compound's relevance in environmental cleanup and pollution control strategies (Moradi et al., 2018).
Propiedades
IUPAC Name |
(2-bromophenyl)-(3-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFQDVSPLSTAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641430 | |
| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dibromobenzophenone | |
CAS RN |
746651-76-3 | |
| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-(Benzyloxy)-4-methylphenyl]methanol](/img/structure/B1614014.png)


![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614017.png)